2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene
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Description
2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene is a research chemical with the molecular formula C7H3D4FO1. It is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene. However, the synthesis of similar fluoro-organic compounds often involves electrophilic fluorination2. For instance, the use of 2-fluoro-1,3,5-benzene-tricarboxylic acid as a linker leads to new metal–organic frameworks3.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene. However, the molecular formula C7H3D4FO suggests that it contains seven carbon atoms, three hydrogen atoms, four deuterium atoms (a stable isotope of hydrogen), one fluorine atom, and one oxygen atom1.Chemical Reactions Analysis
Specific chemical reactions involving 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene are not available in the literature I retrieved. However, fluoro-organic compounds are known to show unusual properties and behavior in comparison with their non-fluorinated counterparts3.Physical And Chemical Properties Analysis
Specific physical and chemical properties of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene are not available in the literature I retrieved. However, fluorous compounds are known for their unique properties, such as enhanced thermal stability and stability towards oxidation compared to their hydrocarbon analogues4.Safety And Hazards
Specific safety and hazard information for 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene is not available in the literature I retrieved. However, it’s important to note that this compound is not intended for human or veterinary use1.
Future Directions
While specific future directions for 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene are not available in the literature I retrieved, the field of fluorous chemistry continues to attract attention due to the unique properties of fluorous compounds5. The development of new selective and environmentally acceptable methods for the introduction of fluorine atoms into organic compounds is a hot spot in modern organic chemistry5.
properties
IUPAC Name |
2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPWUFMFHBIKQI-VZOYEPQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene |
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